molecular formula C12H10Cl2N2O2S B185279 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide CAS No. 5407-59-0

4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide

Cat. No.: B185279
CAS No.: 5407-59-0
M. Wt: 317.2 g/mol
InChI Key: GSWJOTSSVXCCPW-UHFFFAOYSA-N
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Description

“4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide” is an organic compound with the molecular formula C12H10Cl2N2O2S . It has an average mass of 317.191 Da and a Monoisotopic mass of 315.984009 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring sulfonamide moiety with an amine group attached to the benzene ring .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.5±0.1 g/cm3, a boiling point of 487.2±55.0 °C at 760 mmHg, and a flash point of 248.4±31.5 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Photodynamic Therapy and Fluorescence Properties

4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide derivatives have demonstrated significant potential in photodynamic therapy for cancer treatment. Zinc phthalocyanine substituted with benzenesulfonamide derivative groups exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are critical for Type II mechanisms in photodynamic therapy, indicating a substantial potential for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Novel benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activities. Specifically, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives showed marked anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines. Compound 4, in particular, displayed the most significant activity, highlighting the potential of these derivatives in developing new anticancer compounds (Karakuş et al., 2018).

Crystal and Molecular Structure Analysis

The crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride have been explored through X-ray diffraction and quantum-chemical studies. Understanding the equilibrium between neutral tautomeric forms of these compounds contributes to a deeper knowledge of their chemical behavior and potential applications in various scientific fields (Kovalchukova et al., 2013).

Condensation Products with Medical Applications

Condensation products of benzenesulfonamide, such as 4-[(3,5-dibromo-2-hydroxy-benzylidene)-amino]-benzenesulfonamide, have been structurally characterized. Their formation of hydrogen-bonded networks and π-π-stacking interactions in crystalline states suggests potential medicinal applications, especially considering their structural uniqueness and stability (Chumakov et al., 2006).

Safety and Hazards

When handling “4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide”, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Properties

IUPAC Name

4-amino-N-(3,5-dichlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c13-8-5-9(14)7-11(6-8)16-19(17,18)12-3-1-10(15)2-4-12/h1-7,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWJOTSSVXCCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202398
Record name 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5407-59-0
Record name 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC5451
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5451
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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